molecular formula C9H7ClN4 B8742929 6-Chloro-5-(pyridin-4-yl)pyrazin-2-amine

6-Chloro-5-(pyridin-4-yl)pyrazin-2-amine

Cat. No.: B8742929
M. Wt: 206.63 g/mol
InChI Key: KWIORQAVKNULFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-(pyridin-4-yl)pyrazin-2-amine is a heterocyclic compound that contains both pyrazine and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(pyridin-4-yl)pyrazin-2-amine typically involves the chlorination of 2-aminopyridine. The process includes reacting 2-aminopyridine with a chlorinating agent such as iron(III) chloride, followed by neutralization with hydrochloric acid and crystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(pyridin-4-yl)pyrazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

6-Chloro-5-(pyridin-4-yl)pyrazin-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Chloro-5-(pyridin-4-yl)py

Properties

Molecular Formula

C9H7ClN4

Molecular Weight

206.63 g/mol

IUPAC Name

6-chloro-5-pyridin-4-ylpyrazin-2-amine

InChI

InChI=1S/C9H7ClN4/c10-9-8(13-5-7(11)14-9)6-1-3-12-4-2-6/h1-5H,(H2,11,14)

InChI Key

KWIORQAVKNULFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC=C(N=C2Cl)N

Origin of Product

United States

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